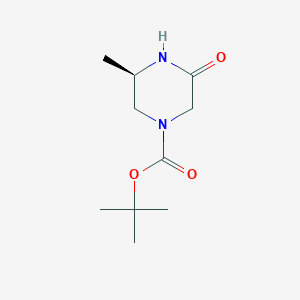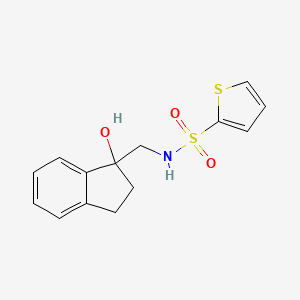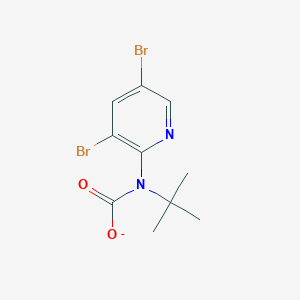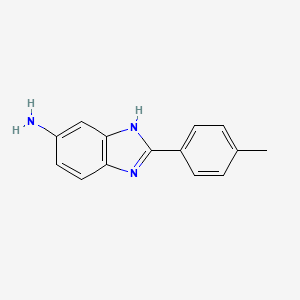
tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
Overview
Description
The compound “tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .
Chemical Reactions Analysis
The tert-butyl group in the compound can influence the reactivity pattern . The crowded tert-butyl group is known for its unique reactivity pattern, which is often highlighted in various chemical transformations .Scientific Research Applications
Prodrug for Methyldopa
tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate derivatives have been explored as prodrugs for methyldopa, an antihypertensive agent. Studies have shown that certain esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were prepared and evaluated for their efficacy. The esters were found to convert cleanly to methyldopa at a specific pH, indicating their potential as viable prodrugs for latentiation of methyldopa (Saari et al., 1984).
Anticonvulsant Activity
Compounds related to this compound have been synthesized and their anticonvulsant properties have been evaluated. Some derivatives showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole-induced seizures, indicating potential antiepileptic activity (Marona et al., 1998).
Antagonist at 5-HT1A Receptors
Certain phenylpiperazine derivatives, including compounds related to this compound, have been identified as selective antagonists at both somatodendritic and postsynaptic 5-HT1A receptors. These compounds exhibit high selectivity and potency, indicating their potential use in treating conditions associated with 5-HT1A receptors (Fletcher et al., 1993).
Cancer-protective Enzyme Induction
Derivatives of this compound have been studied for their ability to induce cancer-protective enzymes in various tissues. The tissue-specific induction patterns indicate potential therapeutic applications in cancer prevention and treatment by manipulating the structural modification of the compound to target specific tissues and enzymes (De Long et al., 1985).
Antioxidant Properties and Carcinogenic Inhibition
Compounds structurally related to this compound have shown antioxidant properties and the ability to inhibit carcinogenic processes. Studies have demonstrated that certain derivatives can markedly inhibit hepatic tumorigenesis, suggesting their use in inhibiting neoplasia and scavenging active oxygen (Rao et al., 1984).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMPDKITXDRDO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)

![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)
![Tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate;hydrochloride](/img/structure/B2465852.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)



![N-(2,5-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2465860.png)
